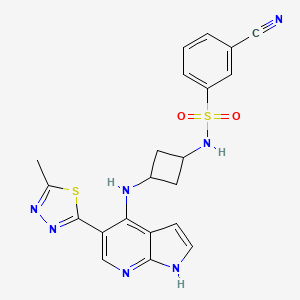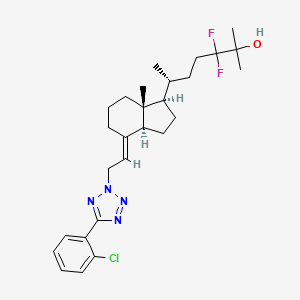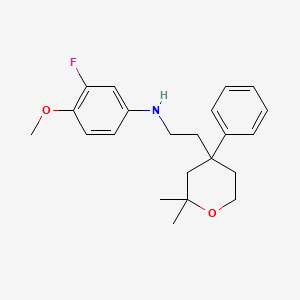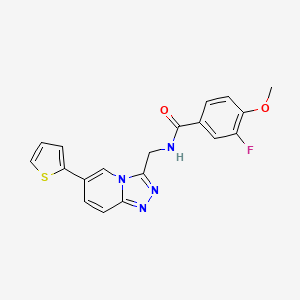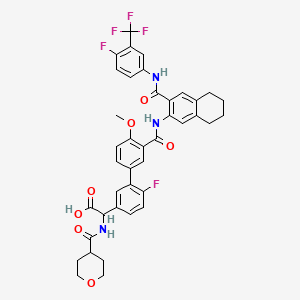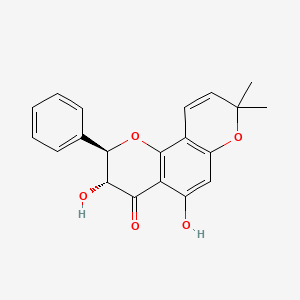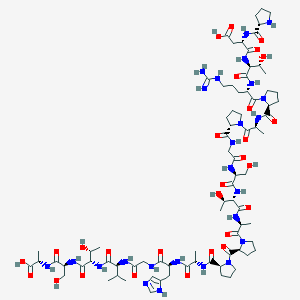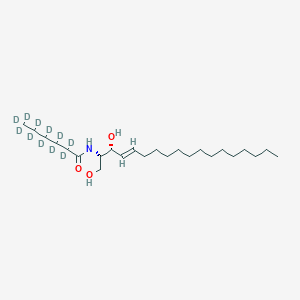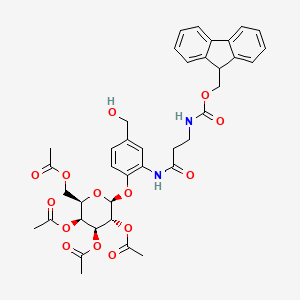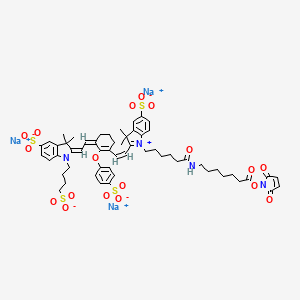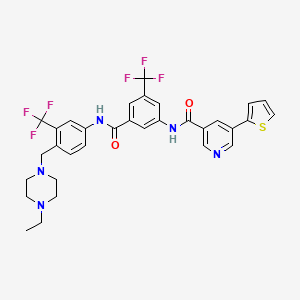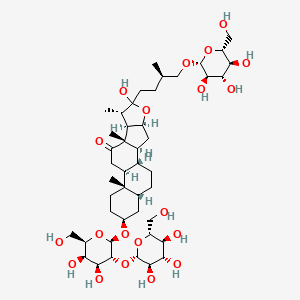
Topoisomerase I inhibitor 16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Topoisomerase I inhibitor 16 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication and transcription by relaxing supercoiled DNA. By inhibiting this enzyme, this compound prevents the religation of DNA strands, leading to DNA damage, cell cycle arrest, and apoptosis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase I inhibitor 16 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve the use of starting materials such as camptothecin derivatives, which are modified through various chemical reactions to yield the final product. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis processes to produce larger quantities of the compound. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
化学反応の分析
Types of Reactions: Topoisomerase I inhibitor 16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, acids, and bases
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
Topoisomerase I inhibitor 16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the effects of enzyme inhibition on DNA replication and transcription.
Biology: Employed in research to understand the cellular mechanisms of DNA damage and repair.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in the treatment of solid tumors such as colon, ovarian, and lung cancers.
Industry: Utilized in the development of new therapeutic agents and as a component in drug delivery systems .
作用機序
Topoisomerase I inhibitor 16 exerts its effects by stabilizing the topoisomerase I-DNA cleavage complex, preventing the religation of the DNA strands. This leads to the accumulation of DNA breaks, which in turn triggers cell cycle arrest and apoptosis. The molecular targets of this compound include the topoisomerase I enzyme and the DNA strands involved in the cleavage complex. The pathways affected by this inhibition include DNA replication, transcription, and repair .
類似化合物との比較
Topoisomerase I inhibitor 16 can be compared with other similar compounds, such as irinotecan and topotecan. These compounds also target topoisomerase I but may differ in their chemical structure, pharmacokinetic properties, and toxicity profiles. For example:
Irinotecan: A camptothecin derivative used in the treatment of colorectal cancer.
Topotecan: Another camptothecin derivative used in the treatment of ovarian and small cell lung cancers.
Exatecan: A derivative with similar topoisomerase I inhibitory effects but lower myelotoxicity
This compound is unique in its specific chemical structure and potential for targeted delivery in antibody-drug conjugates, which may enhance its therapeutic efficacy while minimizing systemic toxicity .
特性
分子式 |
C27H27N3O4 |
|---|---|
分子量 |
457.5 g/mol |
IUPAC名 |
7-hydroxy-8-methoxy-12-(3-morpholin-4-ylpropyl)-3,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1,4,6,8,10,13,15,18,20-nonaen-17-one |
InChI |
InChI=1S/C27H27N3O4/c1-33-24-15-22-18(14-23(24)32)16-28-25-21-5-3-17-13-19(31)4-6-20(17)26(21)30(27(22)25)8-2-7-29-9-11-34-12-10-29/h3-6,13-16,28,32H,2,7-12H2,1H3 |
InChIキー |
XNLWKSVBRBOOJN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C3C(=C4C=CC5=CC(=O)C=CC5=C4N3CCCN6CCOCC6)NC=C2C=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


